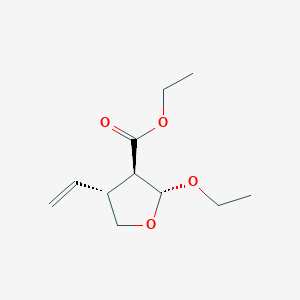
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, also known as EEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a pesticide and herbicide. In material science, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and tumor growth. ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate for lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate. One area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based pesticides and herbicides that are less harmful to the environment than traditional chemicals. Additionally, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate could be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate are wide-ranging and exciting, and further research in this area is warranted.
Méthodes De Synthèse
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate can be synthesized through a multi-step reaction process that involves the use of different reagents and catalysts. The synthesis method involves the reaction of ethyl acrylate with ethyl oxalyl chloride in the presence of triethylamine to produce ethyl (2R,3S)-3-chloro-2-ethoxy-4-oxobutanoate. This intermediate compound is then reacted with sodium ethoxide to produce ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate.
Propriétés
Numéro CAS |
144874-83-9 |
|---|---|
Nom du produit |
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-8-7-15-11(14-6-3)9(8)10(12)13-5-2/h4,8-9,11H,1,5-7H2,2-3H3/t8-,9-,11+/m0/s1 |
Clé InChI |
KEEZBFBHRWDFDH-ATZCPNFKSA-N |
SMILES isomérique |
CCO[C@H]1[C@@H]([C@H](CO1)C=C)C(=O)OCC |
SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
SMILES canonique |
CCOC1C(C(CO1)C=C)C(=O)OCC |
Synonymes |
3-Furancarboxylicacid,4-ethenyl-2-ethoxytetrahydro-,ethylester,(2alpha,3bta,4alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



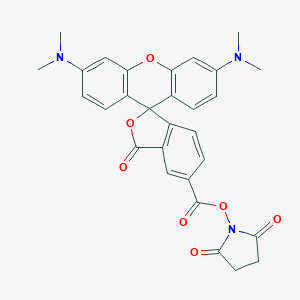
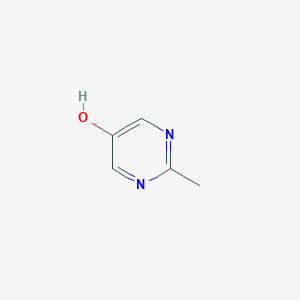
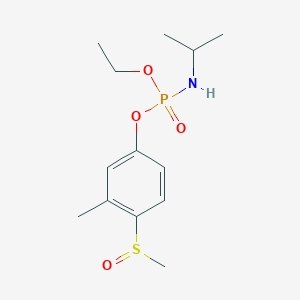
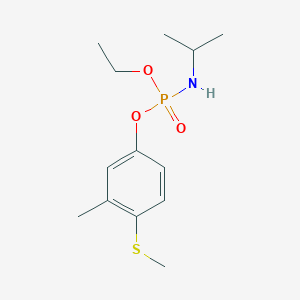
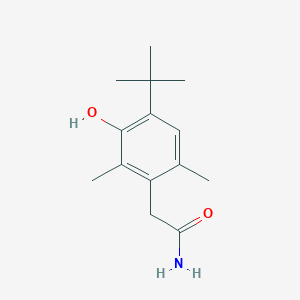
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)
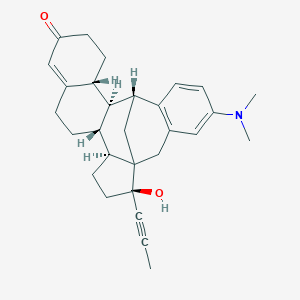
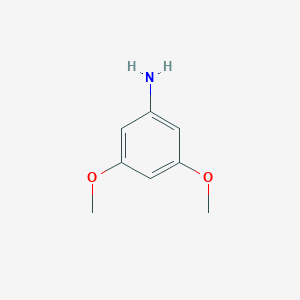
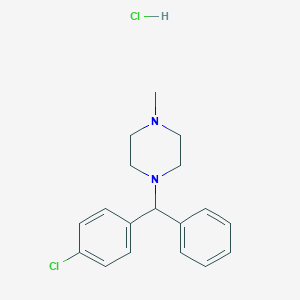
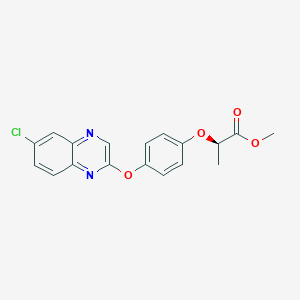
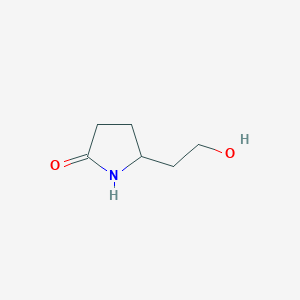
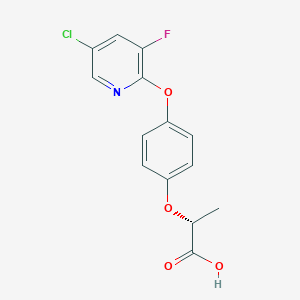

![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)